molecular formula C14H22N2O B13991101 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol

4-(2-Aminoethyl)-1-benzylpiperidin-3-ol

Cat. No.: B13991101
M. Wt: 234.34 g/mol
InChI Key: DWBRAXKSCYBSON-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-benzylpiperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a benzyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Addition of the Aminoethyl Group: The aminoethyl group can be added through a reductive amination reaction using 2-aminoethanol and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-benzylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminoethyl groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1-benzylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with trace amine-associated receptors, affecting neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1-benzylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-(2-aminoethyl)-1-benzylpiperidin-3-ol

InChI

InChI=1S/C14H22N2O/c15-8-6-13-7-9-16(11-14(13)17)10-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11,15H2

InChI Key

DWBRAXKSCYBSON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CCN)O)CC2=CC=CC=C2

Origin of Product

United States

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